molecular formula C14H12N2O4 B11845973 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone

2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone

Cat. No.: B11845973
M. Wt: 272.26 g/mol
InChI Key: FROJIFWYGXWZDA-UHFFFAOYSA-N
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Description

2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound that features both hydroxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the reaction of 4-hydroxyaniline with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of a diamine compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diamine compounds.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signaling cascades and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Hydroxyphenyl)amino)-1-(4-nitrophenyl)ethanone
  • 2-((4-Hydroxyphenyl)amino)-1-(2-nitrophenyl)ethanone
  • 2-((4-Hydroxyphenyl)amino)-1-(3-chlorophenyl)ethanone

Uniqueness

2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the nitro group on the 3-position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from its analogs with different substituent positions.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(4-hydroxyanilino)-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C14H12N2O4/c17-13-6-4-11(5-7-13)15-9-14(18)10-2-1-3-12(8-10)16(19)20/h1-8,15,17H,9H2

InChI Key

FROJIFWYGXWZDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CNC2=CC=C(C=C2)O

Origin of Product

United States

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